

Cross-referencing Ethyl 2-oxovalerate spectral data with literature values

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Compound of Interest

Compound Name: Ethyl 2-oxovalerate

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A Comparative Guide to the Spectral Data of Ethyl 2-oxovalerate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectral data for **Ethyl 2-oxovalerate** against established literature values. The information presented herein is intended to assist researchers in verifying the identity and purity of this compound, a valuable building block in the synthesis of various pharmaceuticals, including selective CB1 cannabinoid receptor antagonists and angiotensin-converting enzyme (ACE) inhibitors.

Spectroscopic Data Comparison

The following tables summarize the key spectral data for **Ethyl 2-oxovalerate**, cross-referenced with available literature values.

Table 1: ^1H NMR Spectral Data of **Ethyl 2-oxovalerate**

Protons	Literature Chemical Shift (δ , ppm)[1]	Multiplicity[1]	Coupling Constant (J, Hz)[1]
CH ₃ (Valerate)	0.97	Triplet (t)	7.3
CH ₂ (Valerate)	1.67	Sextet (sext)	7.3
CH ₂ (Valerate, α to C=O)	2.81	Triplet (t)	7.3
CH ₃ (Ethyl)	1.37	Triplet (t)	7.3
CH ₂ (Ethyl)	4.32	Quartet (q)	7.3

Table 2: ¹³C NMR Spectral Data of **Ethyl 2-oxovalerate**

Carbon	Literature Chemical Shift (δ , ppm)[1]
CH ₃ (Valerate)	13.5
CH ₂ (Valerate)	16.6
CH ₂ (Valerate, α to C=O)	41.2
C=O (Ketone)	194.7
C=O (Ester)	161.4
CH ₃ (Ethyl)	14.0
O-CH ₂ (Ethyl)	62.3

Table 3: Infrared (IR) Spectral Data of **Ethyl 2-oxovalerate** (Predicted)

Functional Group	Predicted Absorption Range (cm ⁻¹)
C=O Stretch (Ketone)	1715-1730
C=O Stretch (Ester)	1735-1750
C-O Stretch (Ester)	1000-1300
C-H Stretch (Aliphatic)	2850-3000

Table 4: Mass Spectrometry (MS) Data of **Ethyl 2-oxovalerate**

Parameter	Value	Source
Molecular Formula	C ₇ H ₁₂ O ₃	PubChem[2]
Molecular Weight	144.17 g/mol	PubChem[2]
Exact Mass	144.0786 g/mol	PubChem[2]
Predicted Major Fragments (m/z)		
115	[M - C ₂ H ₅ O] ⁺	
87	[M - C ₃ H ₅ O] ⁺	
71	[C ₄ H ₇ O] ⁺	
57	[C ₃ H ₅ O] ⁺	
43	[C ₂ H ₃ O] ⁺	
29	[C ₂ H ₅] ⁺	

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of **Ethyl 2-oxovalerate** is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), at a concentration of approximately 5-10 mg/mL. A small amount of tetramethylsilane (TMS) may be added as an internal standard.
- **Instrumentation:** ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, for instance, a 500 MHz instrument.[1]
- **¹H NMR Parameters:** The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of approximately 10-15 ppm, a relaxation delay of 1-5 seconds, and a pulse width of 30-45 degrees.

- **^{13}C NMR Parameters:** The spectrum is typically acquired using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is used. A longer relaxation delay may be necessary for quaternary carbons.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

- **Sample Preparation:** A small drop of neat **Ethyl 2-oxovalerate** is placed directly on the ATR crystal.
- **Instrumentation:** An FTIR spectrometer equipped with an ATR accessory is used.
- **Data Acquisition:** The spectrum is typically recorded over the range of 4000-400 cm^{-1} . A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum. A sufficient number of scans are co-added to obtain a high-quality spectrum.

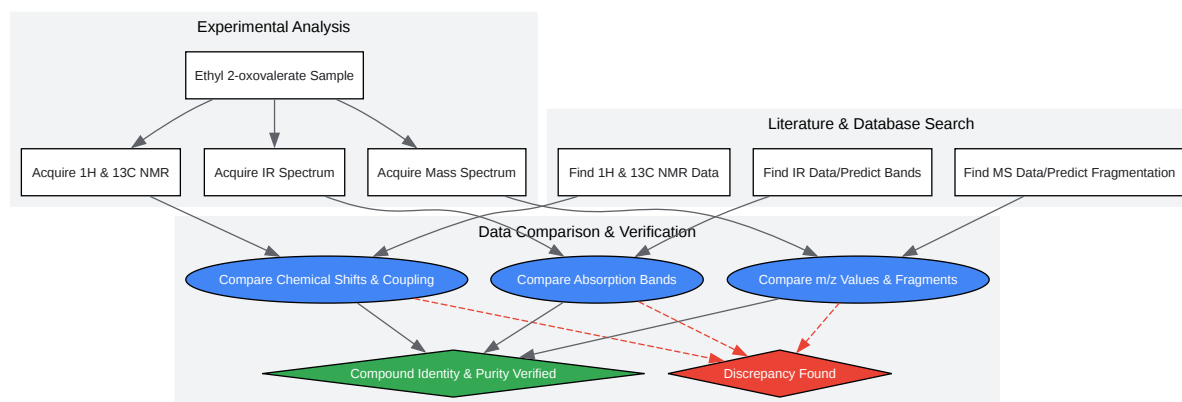
Mass Spectrometry (MS)

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.
- **Ionization:** Electron Ionization (EI) is a common method for this type of molecule, typically using an electron energy of 70 eV.
- **Mass Analysis:** A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).
- **Data Acquisition:** The mass spectrum is recorded over a mass range that includes the molecular ion and expected fragment ions (e.g., m/z 20-200).

Visualizations

Workflow for Cross-Referencing Spectral Data

The following diagram illustrates the logical workflow for comparing experimentally obtained spectral data with literature values for compound identification and verification.



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Caption: Workflow for spectral data cross-referencing.

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References

- 1. Ethyl 2-oxovalerate | 50461-74-0 [chemicalbook.com]
- 2. Ethyl 2-oxovalerate | C7H12O3 | CID 123521 - PubChem [pubchem.ncbi.nlm.nih.gov]
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